3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one is a chemical compound known for its interesting structural and pharmacological properties. The compound contains a fluorophenyl group attached to a piperazine ring, which is further linked to a benzotriazinone moiety through an oxopropyl chain. This unique structure makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one generally involves multi-step organic reactions:
Synthetic Routes and Reaction Conditions
: The process begins with the preparation of 4-(4-fluorophenyl)-1-piperazine, which is then reacted with suitable intermediates under controlled conditions to form the oxopropyl linkage. Final steps typically include the formation of the benzotriazinone core via cyclization reactions. The synthesis requires careful management of reaction conditions such as temperature, pH, and solvent to ensure high yield and purity.
Industrial Production Methods
: On an industrial scale, the synthesis would be optimized for efficiency and cost-effectiveness, potentially involving catalytic processes and automated systems to manage large volumes.
Chemical Reactions Analysis
3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions:
Types of Reactions
: It can participate in oxidation and reduction reactions, nucleophilic substitution, and electrophilic aromatic substitution, among others.
Common Reagents and Conditions
: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and solvents such as ethanol or dimethyl sulfoxide.
Major Products
: The reactions yield a variety of products, including substituted benzotriazinones, fluorophenyl derivatives, and modified piperazine structures, depending on the specific conditions used.
Scientific Research Applications
This compound has significant potential in multiple fields:
Chemistry
: Used as an intermediate in the synthesis of more complex molecules.
Biology
: Investigated for its potential as a ligand in receptor binding studies.
Medicine
: Explored for its potential therapeutic properties, including anti-inflammatory and psychoactive effects.
Industry
: Considered for use in material science due to its stable structural properties.
Mechanism of Action
The exact mechanism of action of 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one varies depending on its application:
Molecular Targets
: It often targets specific receptors in biological systems, such as neurotransmitter receptors in the brain.
Pathways Involved
: The compound might modulate signaling pathways, including those related to inflammation or neurotransmission, by binding to receptors and altering their activity.
Comparison with Similar Compounds
When compared to other compounds, this one stands out due to its unique combination of structural features:
Similar Compounds
: Other benzotriazinones and fluorophenyl derivatives.
Uniqueness
: Its specific structural components (i.e., the combination of the piperazine, fluorophenyl, and benzotriazinone groups) give it distinct properties that may enhance its efficacy and stability in various applications.
Hope this gives you a solid understanding of this fascinating compound!
Properties
IUPAC Name |
3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c21-15-5-7-16(8-6-15)24-11-13-25(14-12-24)19(27)9-10-26-20(28)17-3-1-2-4-18(17)22-23-26/h1-8H,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRQHCFWXHNHGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.